KRas G12C inhibitor 2
Overview
Description
Synthesis Analysis
The synthesis of KRas G12C inhibitor 2 involves a series of chemical reactions. Researchers have developed synthetic routes to produce this compound efficiently. Key steps include the introduction of functional groups, cyclization, and purification. Detailed synthetic protocols are available in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its interactions with the KRAS protein. It typically consists of a core scaffold that fits into the switch II pocket of the KRAS G12C mutant. The inhibitor forms covalent bonds with the cysteine residue at position 12, locking the protein in an inactive GDP-bound state .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are well-characterized. These reactions include coupling reactions, cyclizations, and functional group modifications. Researchers optimize these steps to achieve high yields and purity. Detailed reaction mechanisms can be found in the literature .
Scientific Research Applications
Clinical Impact and Immune Response
The KRas G12C inhibitor, specifically AMG 510, has shown significant impact in clinical trials. It exhibits anti-tumor activity, especially in KRASG12C tumors, and can lead to tumor regression. In immune-competent mice, treatment with AMG 510 resulted in a pro-inflammatory tumor microenvironment, suggesting a potential role in enhancing immune responses against tumors. This finding indicates its transformative potential for patients lacking effective treatments (Canon et al., 2019).
Mechanisms of Resistance to Inhibition
A study by Xue et al. (2020) highlighted the non-uniform response of cancer cells to KRAS(G12C) inhibitors, with some cells entering a quiescent state while others resume proliferation. This divergence is due to the production of new KRAS(G12C) in some cells, maintained in its active, drug-insensitive state by specific signaling pathways (Xue et al., 2020).
Novel Binding Interactions and Potency Enhancement
Patricelli et al. (2016) described ARS-853, a covalent inhibitor of KRAS(G12C), which targets the GDP-bound oncoprotein, preventing its activation. This study emphasized the dynamic nature of KRAS(G12C) nucleotide cycling and its impact on drug development (Patricelli et al., 2016).
Targeting the Inactive State
Lito et al. (2016) found that certain KRAS mutants, like G12C, retain hydrolytic activity and continue to cycle between active and inactive states. They discovered a compound that inhibits KRAS(G12C) by trapping it in its inactive state, offering insights into therapeutic strategies for targeting KRAS(G12C) driven cancers (Lito et al., 2016).
Novel Covalent Allosteric Binders
Mortier et al. (2020) presented a computationally driven approach for identifying novel and selective KRASG12C covalent inhibitors. They emphasized the importance of the allosteric binding site containing the G12C mutation in drug development (Mortier et al., 2020).
Target Engagement Assessment
Meng et al. (2022) developed an ultra-sensitive approach for assessing KRAS G12C engagement in tumor biopsies, crucial for understanding the pharmacodynamics and resistance mechanisms in clinical drug development (Meng et al., 2022).
Small Molecule Approaches
Westover et al. (2016) highlighted the value of small-molecule approaches in directly inhibiting oncogenic KRAS(G12C), shedding light on the potential of these compounds in cancer treatment (Westover et al., 2016).
Mechanism of Action
KRas G12C inhibitor 2 directly targets the KRAS G12C mutant protein. By binding covalently to the cysteine residue, it stabilizes the inactive GDP-bound form of KRAS. This prevents downstream signaling pathways that drive cell proliferation and survival. The inhibitor disrupts the oncogenic activity of mutant KRAS .
Properties
IUPAC Name |
2-[(2S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGVCHZNLOIACZ-ZEQRLZLVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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